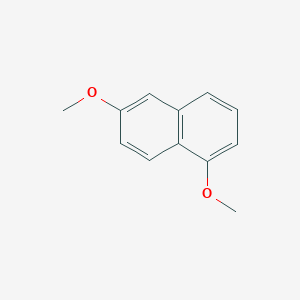

1,6-Dimethoxynaphthalene

Übersicht

Beschreibung

Synthesis Analysis

1,6-DMN is synthesized from 1,6-dihydroxynaphthalene (1,6-DHN) using dimethyl sulfate (DMS) in the presence of sodium hydroxide and additives across different solvents. Factors influencing yield and purity include solvent type, NaOH addition methods, DMS amount, and NaOH concentration, with reaction time and temperature being less critical. This optimized process yields over 99% 1,6-DMN with more than 98% purity, significantly reducing production costs and eliminating the need for purification in industrial production (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure and vibrational spectra of 1,6-DMN have been extensively studied. Techniques like FT-IR and FT-Raman spectroscopy, combined with density functional theory (DFT) calculations, offer insights into the compound's molecular geometry, conformational stability, and electronic properties. Such analyses reveal the compound's optimized molecular structure, vibrational frequencies, and the formation of hydrogen bonds, contributing to our understanding of its chemical reactivity and interactions (Kandasamy et al., 2015).

Chemical Reactions and Properties

1,6-DMN undergoes various chemical reactions, demonstrating its reactivity and versatility as a chemical compound. These reactions include haloacetoxylation, halogenation, and acetoxylation, with the pathway of each transformation being a function of reagent stoichiometry. Theoretical investigations have rationalized these pathways, providing a deeper understanding of the compound's chemical behavior (Evans & Brandt, 1997).

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Applications : A study by Dong-sheng, W. (2004) discussed the successful synthesis of 2,6-Dimethoxynaphthalene, highlighting its potential for various applications due to its high purity and yield (Dong-sheng, 2004).

Investigation of Polymetallic Porphyrins : Aiello et al. (2004) utilized 2,7-dimethoxynaphthalene (DMN) in matrix-assisted laser desorption/ionization to investigate the structure of polymetallic porphyrins, providing insights into molecular radical cations and diagnostic fragments (Aiello et al., 2004).

Antibacterial Activity : Göksu and Uğuz (2005) synthesized 5,6-dimethoxynaphthalene-2-carboxylic acid, demonstrating its in vitro antibacterial activity against pathogenic bacteria (Göksu & Uğuz, 2005).

Chemical Reactions and Structures : Wilson, R. (1960) revealed a new bromonaphthaquinone and a transbromination process involving 1,6-dibromonaphthalene-2,7-diol, leading to an unexpected azo-dye structure (Wilson, 1960).

Pyrolysis Studies : Platonov, V., Kudrya, A., & Proskuryakov, S. V. (2002) studied the homogeneous pyrolysis of 1,4-dimethoxynaphthalene, exploring the potential mechanisms leading to the decomposition into CH4, H2, CO, and CO2 (Platonov, Kudrya, & Proskuryakov, 2002).

Vibrational Spectroscopy Analysis : Kandasamy et al. (2015) characterized 1,5-dimethoxynaphthalene using vibrational spectroscopy and density functional theory calculations, providing insights into its molecular structure, charge density, and hydrogen bond formation (Kandasamy et al., 2015).

Haloacetoxylation, Halogenation, and Acetoxylation Reactions : A study by P. and Brandt, T. (1997) discussed the efficiency and specificity of these reactions in 1,4-dimethoxynaphthalenes, with stoichiometry playing a significant role (P. & Brandt, 1997).

Facile Synthesis of Calix[4]naphthalenes : Boiński et al. (2016) demonstrated a one-step synthesis of calix[4]naphthalenes, including a hybrid[n]arene containing 1,6-dimethoxynaphthalene and 1,3-dimethoxybenzene units, offering advantages over traditional calixarenes (Boiński et al., 2016).

Photochemical Syntheses and Reactions : Teitei et al. (1975) explored the synthesis and reactions of 8b-Methoxy- and 4,8b-Dimethoxy-l,2-diphenyl-2a,8b-dihydrocyclobuta[a]naphthalene, leading to the production of deoxybenzoin derivatives (Teitei et al., 1975).

Synthesis of 9-Deoxynanaomycin A Methyl Ester : Dhokte, U. P. and Rao, A. (1988) demonstrated a method for preparing this compound from 1,4-dimethoxynaphthalene, using a tricyclic intermediate and various chemical reactions (Dhokte & Rao, 1988).

Safety And Hazards

1,6-Dimethoxynaphthalene is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wear personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Eigenschaften

IUPAC Name |

1,6-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-10-6-7-11-9(8-10)4-3-5-12(11)14-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUFUWIWCCOVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304821 | |

| Record name | 1,6-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dimethoxynaphthalene | |

CAS RN |

3900-49-0 | |

| Record name | 3900-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dimethoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)

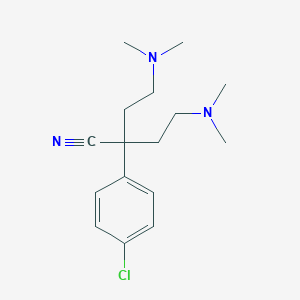

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)

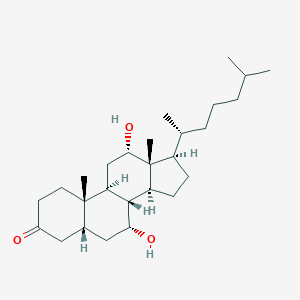

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)